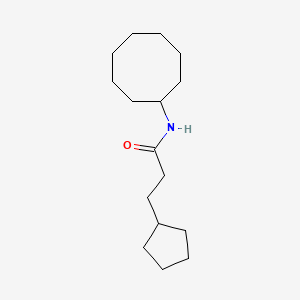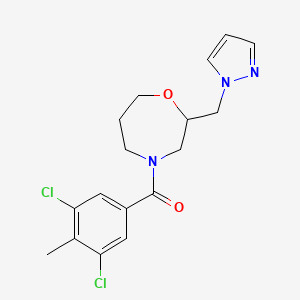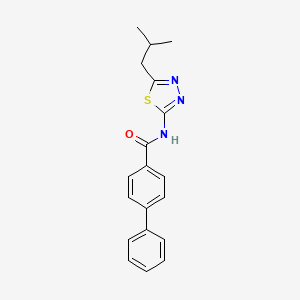![molecular formula C20H29N5O2 B5673671 2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673671.png)
2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decan-3-one derivatives often involves multistep organic synthesis procedures. For instance, Georgiadis (1986) describes the hydrogenolysis of specific dihydro-6-substituted-2H-pyran derivatives to yield related pyranones, which are further transformed through reactions like cyanohydrin formation and reduction to yield aminomethyl tetrahydro-2-substituted-2H-pyrans, potentially applicable in synthesizing complex diazaspiro[4.5]decanone derivatives (Georgiadis, 1986).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decan-3-one derivatives typically involves intricate arrangements of atoms and bonds. Farag et al. (2008) have synthesized various 1,2-diazaspiro[4.4]nona derivatives via cycloaddition reactions, demonstrating the complexity and variability in the structural framework of such compounds, which could be extended to understanding the structural nuances of our compound of interest (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Spirocyclic compounds like the one can undergo a variety of chemical reactions, including cycloadditions, ring expansions, and functional group transformations. Tsukamoto et al. (1995) synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to muscarinic agonists, illustrating the potential chemical reactivity and transformation pathways of such structures (Tsukamoto et al., 1995).
Propriétés
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-8-[(1-ethylpyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-4-25-12-17(10-21-25)11-23-7-5-20(6-8-23)9-19(26)24(14-20)13-18-15(2)22-27-16(18)3/h10,12H,4-9,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKLWTXGPJPMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC3(CC2)CC(=O)N(C3)CC4=C(ON=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5673595.png)
![3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5673598.png)
![1-acetyl-N-[3-(1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5673601.png)

![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)
![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)
![2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5673624.png)

![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol](/img/structure/B5673647.png)

![4-{1-(3,4-difluorophenyl)-5-[(tetrahydrofuran-2-ylmethoxy)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5673654.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyrrolidin-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673665.png)
